molecular formula C24H24N4O2 B2396118 2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one CAS No. 1251598-25-0

2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Cat. No.: B2396118
CAS No.: 1251598-25-0
M. Wt: 400.482
InChI Key: XPIBVRATVWATOW-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a pyrazoloquinoline core with a piperidine carbonyl group and a dimethylphenyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the piperidine carbonyl group and the dimethylphenyl substituent. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its effects on various biological targets.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one stands out due to its unique combination of structural features Similar compounds include other pyrazoloquinoline derivatives and piperidine-containing molecules

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-15-6-8-18(12-16(15)2)28-24(30)20-14-25-21-9-7-17(13-19(21)22(20)26-28)23(29)27-10-4-3-5-11-27/h6-9,12-14,26H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHIFGVZZRHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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